Silane, methyltris(pentafluorophenyl)-

Description

Overview of Organosilicon Chemistry and Fluorinated Analogues

Organosilicon chemistry is a mature field of study that has provided a vast array of reagents and materials with widespread applications. The silicon-carbon bond is generally stable, and the diversity of organic groups that can be attached to silicon allows for fine-tuning of the molecule's properties. The introduction of fluorine to create fluorinated analogues dramatically alters these properties. The high electronegativity of fluorine leads to strong polarization of the C-F bonds, which in turn influences the electronic environment of the silicon center. This can enhance the Lewis acidity of the silicon atom and modify the reactivity of the entire molecule.

Importance of Perfluorinated Aryl Ligands in Chemical Synthesis and Catalysis

Perfluorinated aryl ligands, such as the pentafluorophenyl (C6F5) group, are of paramount importance in various areas of chemistry. Their strong electron-withdrawing nature makes them powerful tools for modulating the electronic properties of metal centers in catalysts, often leading to enhanced catalytic activity and stability. In the context of organosilicon chemistry, these ligands increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. This enhanced reactivity is harnessed in a variety of chemical transformations. For instance, compounds bearing pentafluorophenyl groups are utilized in frustrated Lewis pair (FLP) chemistry and as activators for olefin polymerization catalysts.

Structural and Electronic Characteristics of Silane (B1218182), methyltris(pentafluorophenyl)-

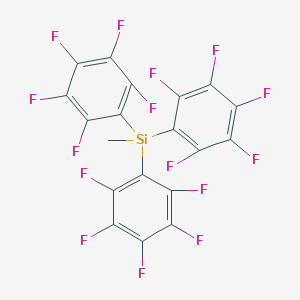

The molecular structure of Silane, methyltris(pentafluorophenyl)- is defined by a central silicon atom tetrahedrally bonded to one methyl group and three pentafluorophenyl rings. This arrangement results in a sterically crowded environment around the silicon center.

Table 1: General Properties of Silane, methyltris(pentafluorophenyl)-

| Property | Value |

|---|---|

| Chemical Formula | C19H3F15Si |

| Molecular Weight | 544.29 g/mol |

| CAS Number | 18920-98-4 |

The electronic character of this compound is dominated by the three strongly electron-withdrawing pentafluorophenyl groups. This inductive effect significantly reduces the electron density at the silicon atom, rendering it highly electrophilic and a potent Lewis acid. The Lewis acidity of perfluoroarylsilanes is a key feature that drives their reactivity and catalytic applications. While direct measurement of the Lewis acidity of Silane, methyltris(pentafluorophenyl)- is not widely reported, it can be inferred to be substantial by comparison to related compounds like tris(pentafluorophenyl)borane (B72294), a well-known strong Lewis acid. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org

Historical Context and Evolution of Research on This Compound Class

The development of organofluorine chemistry dates back to the 19th century, with significant expansion during and after World War II. The synthesis and study of perfluoroaromatic compounds gained momentum in the mid-20th century. The confluence of organosilicon and organofluorine chemistry led to the emergence of perfluorinated organosilicon compounds.

Early research in this area focused on the synthesis and fundamental reactivity of these novel compounds. Over time, the unique properties imparted by the perfluorinated ligands were recognized, leading to their exploration in catalysis and materials science. While the specific historical development of Silane, methyltris(pentafluorophenyl)- is not extensively documented in readily accessible literature, its emergence is a logical progression within the broader field of perfluoroarylsilane chemistry. Research in recent years has highlighted the utility of related compounds in various synthetic methodologies, suggesting a growing appreciation for the capabilities of this class of reagents. researchgate.netresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

18920-98-4 |

|---|---|

Molecular Formula |

C19H3F15Si |

Molecular Weight |

544.3 g/mol |

IUPAC Name |

methyl-tris(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C19H3F15Si/c1-35(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 |

InChI Key |

STUBXBPFWCYKAL-UHFFFAOYSA-N |

SMILES |

C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Canonical SMILES |

C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Synonyms |

Methyltris(pentafluorophenyl)silane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Silane, Methyltris Pentafluorophenyl

Established Synthetic Pathways for Methyltris(pentafluorophenyl)silane

The primary routes for the formation of silicon-carbon bonds in organosilane chemistry, the Grignard and organolithium pathways, are the established methods for the synthesis of pentafluorophenyl-substituted silanes. However, the preparation of partially substituted silanes like methyltris(pentafluorophenyl)silane is often complicated by the formation of fully substituted byproducts.

The reaction of a suitable methylchlorosilane, such as methyltrichlorosilane (B1216827), with a pentafluorophenyl Grignard or lithium reagent is the most direct approach. The high reactivity of these nucleophiles can lead to a mixture of products, including the desired methyltris(pentafluorophenyl)silane, as well as mono-, di-, and tetrakis(pentafluorophenyl)silanes.

Grignard Reagent Route:

The reaction of methyltrichlorosilane with pentafluorophenylmagnesium bromide is a common strategy. The control of stoichiometry and reaction conditions is crucial to maximize the yield of the trisubstituted product. A significant challenge is that the introduction of the first electron-withdrawing pentafluorophenyl group can increase the reactivity of the remaining Si-Cl bonds, leading to rapid further substitution.

Organolithium Reagent Route:

Pentafluorophenyllithium, being more reactive than the corresponding Grignard reagent, offers an alternative nucleophile. However, this enhanced reactivity often exacerbates the issue of over-substitution, making it even more challenging to isolate the desired partially substituted product in high yield. The reaction of pentafluorophenyllithium with tetrachlorosilane (B154696), for instance, has been shown to predominantly yield the fully substituted tetrakis(pentafluorophenyl)silane. rsc.org

Controlling the selectivity of these reactions to favor the formation of methyltris(pentafluorophenyl)silane often involves careful manipulation of reaction parameters such as temperature, solvent, and the rate of addition of the organometallic reagent.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Precursors | Key Challenges | Typical Byproducts |

|---|---|---|---|

| Grignard Reagent | Methyltrichlorosilane, Pentafluorophenylmagnesium bromide | Controlling the degree of substitution, Mixture of products | Methyl(pentafluorophenyl)dichlorosilane, Methyldi(pentafluorophenyl)chlorosilane, Tetrakis(pentafluorophenyl)silane |

| Organolithium Reagent | Methyltrichlorosilane, Pentafluorophenyllithium | High reactivity leading to over-substitution | Similar to Grignard route, with a higher proportion of fully substituted product |

Novel Methodologies for Enhanced Synthesis and Selectivity

To overcome the selectivity challenges associated with traditional methods, researchers are exploring novel synthetic strategies. These approaches aim to provide greater control over the reaction and improve the yield of the desired trisubstituted product.

One promising area of investigation involves the use of Lewis acid catalysts to modulate the reactivity of the silicon center or the nucleophile. For instance, tris(pentafluorophenyl)borane (B72294), a potent Lewis acid, is known to catalyze a variety of reactions involving silanes. mdpi.comnih.gov While its direct application in the selective synthesis of methyltris(pentafluorophenyl)silane is still an area of active research, its ability to activate Si-H bonds and influence the course of hydrosilylation reactions suggests its potential in controlling substitution patterns on silicon. mdpi.comnih.gov

Another approach focuses on a stepwise synthesis. This might involve the initial preparation of a less reactive intermediate, such as methyl(pentafluorophenyl)dichlorosilane, which can then be further reacted under controlled conditions to introduce the remaining two pentafluorophenyl groups. This stepwise approach, while potentially longer, can offer greater control over the final product distribution.

Furthermore, the development of continuous flow processes for Grignard reagent formation has been shown to improve selectivity and reduce the formation of undesired byproducts like Wurtz coupling products. chemrxiv.org Applying such continuous flow methodologies to the reaction with methyltrichlorosilane could potentially enhance the selective synthesis of methyltris(pentafluorophenyl)silane. chemrxiv.org

Preparation of Related Perfluorinated Organosilicon Derivatives

The chemistry of methyltris(pentafluorophenyl)silane is closely related to a broader family of perfluorinated organosilicon compounds. The synthetic strategies employed for these derivatives often share common precursors and reaction principles.

For example, the synthesis of trimethyl(pentafluorophenyl)silane can be achieved with higher yields compared to the trisubstituted analogue by reacting trimethylchlorosilane with pentafluorophenylmagnesium bromide. The presence of only one reactive chlorine atom on the silicon precursor simplifies the reaction and avoids the issue of multiple substitutions.

Similarly, bis(pentafluorophenyl)dimethylsilane can be prepared from dimethyldichlorosilane and a pentafluorophenyl organometallic reagent. Controlling the stoichiometry is still important to minimize the formation of the monosubstituted product.

The synthesis of tetrakis(pentafluorophenyl)silane represents the exhaustive substitution of a silicon tetrahalide. As mentioned earlier, this is often the favored product when reacting tetrachlorosilane with an excess of a pentafluorophenyl Grignard or lithium reagent. rsc.org

The preparation of these related compounds provides valuable insights into the reactivity of the Si-C6F5 bond and the factors influencing the degree of substitution at the silicon center. Functionalized perfluorinated arylsilanes are also of significant interest, and their synthesis often involves the functionalization of a pre-formed pentafluorophenylsilane (B12578386) or the use of a functionalized pentafluorophenyl precursor. nih.gov

Advanced Techniques in Isolation and Characterization for Synthetic Research

The successful synthesis of methyltris(pentafluorophenyl)silane and related derivatives relies heavily on robust methods for their isolation and unambiguous characterization. The presence of multiple fluorine atoms introduces unique spectroscopic signatures that can be exploited by advanced analytical techniques.

Isolation:

Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are often employed for the purification of these compounds. However, the non-polar nature of highly fluorinated silanes can sometimes make separation from less fluorinated byproducts challenging. In such cases, fractional distillation under reduced pressure can be an effective purification method, provided the compounds have sufficient thermal stability.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the characterization of fluorinated organosilanes.

¹H NMR: Provides information about the methyl group protons.

¹³C NMR: Allows for the identification of the methyl carbon and the distinct carbon environments within the pentafluorophenyl rings.

¹⁹F NMR: This is arguably the most informative technique. wikipedia.org The fluorine nuclei are highly sensitive, and their chemical shifts are very responsive to the electronic environment. wikipedia.org The ¹⁹F NMR spectrum of methyltris(pentafluorophenyl)silane would be expected to show characteristic signals for the ortho, meta, and para fluorine atoms of the C₆F₅ groups, with coupling patterns that can provide valuable structural information. researchgate.net Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR and ¹⁹F-¹³C HETCOR, can be used to establish correlations between the different nuclei and aid in the complete assignment of the spectra. nih.gov

²⁹Si NMR: Although less sensitive, ²⁹Si NMR can directly probe the silicon center and provide information about its coordination environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies, such as those associated with the Si-C bond, the C-F bonds, and the aromatic rings of the pentafluorophenyl groups.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecular architecture. researchgate.net The crystal structure of the related tris(pentafluorophenyl)silanol has been reported, providing a valuable reference for the structural features of tris(pentafluorophenyl)silyl compounds. researchgate.net

Table 2: Advanced Characterization Techniques

| Technique | Information Obtained | Specific Relevance to Methyltris(pentafluorophenyl)silane |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Chemical shifts and coupling constants of fluorine atoms | Highly sensitive to the electronic environment of the C₆F₅ groups, allowing for detailed structural analysis. wikipedia.orgresearchgate.net |

| 2D NMR (HETCOR) | Correlation between different nuclei (e.g., ¹H-¹⁹F, ¹⁹F-¹³C) | Confirms connectivity and aids in the unambiguous assignment of all NMR signals. nih.gov |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition | Confirms the molecular formula C₁₉H₃F₁₅Si. |

| X-ray Crystallography | Three-dimensional molecular structure | Provides precise bond lengths and angles, confirming the geometry around the silicon atom. researchgate.net |

Mechanistic Studies of Reactivity in Organic Transformations

Pentafluorophenyl Transfer Reactions

The transfer of a pentafluorophenyl (C₆F₅) group from the silicon center to an electrophilic carbon atom is a key reaction pathway for methyltris(pentafluorophenyl)silane. This process is facilitated by the high electrophilicity of the silicon atom, which is amplified by the three strongly electron-withdrawing pentafluorophenyl groups.

Research has demonstrated the capability of methyltris(pentafluorophenyl)silane to act as a pentafluorophenyl anion equivalent in reactions with iminium cations generated in situ from enamines. In a study by Dilman et al., the reaction of various enamines with methyltris(pentafluorophenyl)silane in the presence of acetic acid was shown to afford α-pentafluorophenyl-substituted amines. The reaction proceeds through the initial protonation of the enamine by acetic acid to form an iminium cation. This electrophilic species is then attacked by the nucleophilic pentafluorophenyl group from the silane (B1218182).

The scope of this transformation was explored with enamines derived from different ketones, showcasing its utility in forming C-C bonds and introducing the C₆F₅ moiety.

Table 1: Pentafluorophenylation of Various Enamines with Methyltris(pentafluorophenyl)silane

| Enamine Reactant | Amine Product | Yield (%) |

|---|---|---|

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | 1-Pentafluorophenyl-1-(pyrrolidin-1-yl)cyclohexane | 75 |

| 1-(Cyclopent-1-en-1-yl)pyrrolidine | 1-Pentafluorophenyl-1-(pyrrolidin-1-yl)cyclopentane | 68 |

This reaction is significant as it provides a method for the construction of quaternary carbon centers bearing a pentafluorophenyl group, a structural motif of interest in medicinal and materials chemistry.

The mechanism of the pentafluorophenyl transfer from methyltris(pentafluorophenyl)silane to the iminium cation is proposed to proceed through the formation of a five-coordinate silicate (B1173343) intermediate. In this mechanistic pathway, a Lewis base present in the reaction medium coordinates to the electrophilic silicon atom of the silane. This coordination increases the electron density on the silicon and enhances the nucleophilicity of the pentafluorophenyl groups.

While direct spectroscopic observation of this intermediate with methyltris(pentafluorophenyl)silane in the context of this specific reaction is challenging, its formation is inferred from the observed reactivity. The transfer of the C₆F₅ group from this hypervalent silicon species to the iminium cation is then a favorable process. The proposed mechanism involves the following steps:

Protonation of the enamine by acetic acid to generate an iminium cation.

Coordination of a Lewis base (e.g., the enamine itself or another species) to the silicon atom of methyltris(pentafluorophenyl)silane to form a five-coordinate silicate.

Nucleophilic attack of a pentafluorophenyl group from the silicate intermediate onto the iminium cation.

Formation of the α-pentafluorophenyl-substituted amine product and a silyl (B83357) byproduct.

This proposed mechanism is consistent with the general understanding of the reactivity of organosilanes activated by Lewis bases.

Role of Lewis Acid or Base Activation in Silicon-Mediated Processes

The reactivity of methyltris(pentafluorophenyl)silane is intrinsically linked to its activation by either Lewis acids or Lewis bases.

As discussed in the context of pentafluorophenyl transfer reactions (Section 3.1.2), Lewis bases can coordinate to the silicon center to form a hypervalent intermediate, which enhances the nucleophilicity of the substituents on the silicon. In the reaction with enamines, the enamine itself can potentially act as the Lewis base to initiate this process.

Conversely, while not explicitly detailed for methyltris(pentafluorophenyl)silane in the available literature, Lewis acids would be expected to play a role in reactions where this silane is used as a hydride donor (if it were used in such a capacity) or in reactions involving electrophilic activation of a substrate that then reacts with the silane. However, specific mechanistic studies on the Lewis acid-activated processes of methyltris(pentafluorophenyl)silane are not extensively reported.

Stereochemical and Regiochemical Control in Silicon-Directed Transformations

There is currently no available research data focusing on the stereochemical and regiochemical control in transformations directed by methyltris(pentafluorophenyl)silane. Achieving high levels of stereochemical and regiochemical control is a central theme in modern synthetic chemistry, and while silicon-based reagents have been instrumental in this regard, specific studies detailing these aspects for methyltris(pentafluorophenyl)silane have not been published. Therefore, a detailed discussion on the stereochemical and regiochemical outcomes of its reactions is not possible at this time.

Based on a comprehensive review of available scientific literature, there is no documented information regarding the specific applications of the compound "Silane, methyltris(pentafluorophenyl)-" in the areas outlined in your request. Searches for its use as a selective pentafluorophenylating reagent, its role in the synthesis of complex fluorinated organic architectures, or its function as a precursor for novel organosilicon building blocks did not yield any relevant research findings or established applications.

Chemical databases and supplier information confirm the existence of this compound, but it is often categorized as a chemical for early-stage research, for which detailed application data has not been published. sigmaaldrich.com The scientific literature extensively discusses the related but chemically distinct compound, Tris(pentafluorophenyl)borane (B72294), which is a powerful Lewis acid used to catalyze reactions involving other silanes, but this information is not applicable to "Silane, methyltris(pentafluorophenyl)-" itself. mdpi.commdpi.com

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific outline provided. The creation of content for the requested sections would not be supported by factual, verifiable data.

Coordination Chemistry and Organometallic Interactions of Pentafluorophenylsilanes

Nature of Silicon Hypercoordination in Fluorinated Organosilanes

Hypercoordination in silicon chemistry refers to the expansion of the coordination number of the silicon atom beyond the typical four, leading to pentacoordinate or hexacoordinate species. This phenomenon is particularly prevalent in organosilanes bearing highly electronegative substituents, such as fluorine or pentafluorophenyl groups. These substituents increase the Lewis acidity of the silicon center, making it more susceptible to nucleophilic attack and the formation of hypervalent species.

For fluorinated organosilanes, including methyltris(pentafluorophenyl)silane, the formation of hypercoordinate species is a key aspect of their reactivity. The strong inductive effect of the fluorine atoms in the pentafluorophenyl rings withdraws electron density from the silicon atom, enhancing its ability to accept electron density from incoming ligands. This results in the formation of hypercoordinate adducts with geometries that are typically trigonal bipyramidal for pentacoordinate silicon and octahedral for hexacoordinate silicon.

While direct crystallographic evidence for hypercoordinate complexes of methyltris(pentafluorophenyl)silane is not extensively documented in the literature, the behavior of analogous fluorinated silanes provides a strong basis for understanding its potential for hypercoordination. For instance, 29Si NMR spectroscopy is a powerful tool for probing the coordination environment of silicon. A significant upfield shift in the 29Si NMR spectrum upon the addition of a Lewis base is indicative of an increase in the coordination number of the silicon atom. For tetracoordinated silanes, chemical shifts are typically observed in the range of +10 to -90 ppm, whereas pentacoordinate and hexacoordinate silicon species exhibit shifts in the ranges of -95 to -150 ppm and -150 to -200 ppm, respectively nih.gov.

The bonding in these hypercoordinate species is often described by the Rundle-Pimentel model, which involves three-center, four-electron (3c-4e) bonds for the axial ligands in a trigonal bipyramidal geometry. This model rationalizes the bonding in hypervalent molecules without invoking d-orbital participation, which is now considered to be of minimal importance in the bonding of main group elements.

Complexation Behavior with Lewis Bases and Anionic Species

The enhanced Lewis acidity of the silicon atom in methyltris(pentafluorophenyl)silane dictates its strong affinity for Lewis bases and anionic species. The interaction with Lewis bases can range from weak adduct formation to the complete displacement of a ligand to form a cationic silicon species, a silylium (B1239981) ion.

The complexation with anionic species is also a prominent feature of the chemistry of highly electrophilic silanes. Fluoride ions, for example, are known to have a very high affinity for silicon, leading to the formation of stable penta- and hexafluorosilicates. The interaction of methyltris(pentafluorophenyl)silane with other anions, such as hydrides, alkoxides, and carbanions, is expected to be similarly favorable. The formation of anionic adducts has been observed in related systems, such as the reaction of phosphide (B1233454) and amide anions with tris(pentafluorophenyl)borane (B72294) and tris(pentafluorophenyl)alane, resulting in stable borate (B1201080) and alanate complexes nih.gov. By analogy, methyltris(pentafluorophenyl)silane is expected to form stable silicate (B1173343) complexes with a variety of anions.

The generation of silylium ions from neutral silanes is a challenging but important transformation in organosilicon chemistry. These highly reactive species can be generated through the abstraction of a hydride, alkyl, or aryl group from a silane (B1218182) by a strong Lewis acid or by the interaction with a weakly coordinating anion. The presence of three pentafluorophenyl groups in methyltris(pentafluorophenyl)silane should facilitate the formation of a silylium ion, [MeSi(C6F5)2]+, upon interaction with a suitable reagent. The generation of silylium ions from hydrosilanes has been achieved using trityl tetrakis(pentafluorophenyl)borate (B1229283) sigmaaldrich.com.

Exploration of Interactions with Transition Metals and Main Group Elements

The interaction of organosilanes with transition metals is a cornerstone of many catalytic processes, most notably hydrosilylation. Transition metal silyl (B83357) complexes, which feature a direct bond between a transition metal and a silicon atom, are key intermediates in these reactions wikipedia.org. The formation of such complexes can occur through various pathways, including the oxidative addition of a Si-H or Si-halogen bond to a low-valent metal center.

While specific examples of transition metal complexes featuring the methyltris(pentafluorophenyl)silyl ligand are not well-documented, the electronic properties of this silane suggest that it would be a unique ligand in coordination chemistry. The strong electron-withdrawing nature of the pentafluorophenyl groups would make the corresponding silyl ligand a poor sigma-donor but a potentially good pi-acceptor. This could lead to interesting bonding and reactivity patterns in transition metal complexes. The synthesis of transition metal silyl complexes is often achieved by reacting a metal halide with a silyl-alkali metal reagent or by the reaction of a metal complex with a hydrosilane wikipedia.org.

Interactions with main group elements are also an important aspect of the chemistry of methyltris(pentafluorophenyl)silane. Its high Lewis acidity suggests that it can form adducts with a variety of main group organometallic compounds that can act as Lewis bases, such as organolithium or Grignard reagents msu.edu. These reactions could lead to the formation of new silicon-carbon bonds and potentially hypercoordinate silicon species. The reaction of silanes with organometallic reagents is a fundamental transformation in organosilicon chemistry, allowing for the synthesis of a wide range of organosilicon compounds.

Influence of Perfluorinated Ligands on Coordination Geometry and Electronic Structure

The presence of three pentafluorophenyl ligands has a profound impact on both the coordination geometry and the electronic structure of the silicon center in methyltris(pentafluorophenyl)silane and its coordination complexes. The strong inductive and mesomeric electron-withdrawing effects of the C6F5 groups are the primary drivers of these changes.

Influence on Coordination Geometry:

Upon coordination of a Lewis base or an anionic ligand to the silicon center, a change in geometry from tetrahedral to trigonal bipyramidal (for pentacoordination) or octahedral (for hexacoordination) is expected. In a pentacoordinate complex, the most electronegative substituents typically occupy the axial positions of the trigonal bipyramid, in accordance with Bent's rule. Therefore, in an adduct of methyltris(pentafluorophenyl)silane, it is likely that two of the pentafluorophenyl groups would occupy these axial positions. This would result in longer Si-C(axial) bonds compared to the Si-C(equatorial) bonds. While direct structural data for methyltris(pentafluorophenyl)silane adducts is scarce, studies on related pentafluorophenyl-substituted complexes of other elements, such as thallium, show a variety of coordination geometries including tetrahedral, trigonal bipyramidal, and octahedral arrangements researchgate.net.

Influence on Electronic Structure:

The most significant electronic effect of the perfluorinated ligands is the dramatic increase in the Lewis acidity of the silicon atom. This enhanced electrophilicity makes the silicon center more susceptible to nucleophilic attack and facilitates the formation of hypercoordinate species. Theoretical studies on the Lewis acidity of perfluorinated trityl cations have shown a strong increase in Lewis acidity compared to their non-fluorinated analogues, even surpassing the highly Lewis acidic tris(pentafluorophenyl)borane nih.gov. A similar trend is expected for methyltris(pentafluorophenyl)silane compared to its non-fluorinated counterpart, triphenylmethylsilane. This high Lewis acidity is a key factor in its potential applications in catalysis, for example, in promoting reactions that require the activation of Lewis basic substrates nih.gov.

The table below summarizes some of the key properties and expected coordination behavior of methyltris(pentafluorophenyl)silane.

| Property | Description | Supporting Evidence/Analogy |

| Silicon Coordination | Expected to readily form pentacoordinate and potentially hexacoordinate species. | Inferred from the behavior of other fluorinated organosilanes and the upfield shift in 29Si NMR upon coordination nih.gov. |

| Lewis Acidity | Highly Lewis acidic due to the electron-withdrawing pentafluorophenyl groups. | Analogous to the high Lewis acidity of other perfluorinated compounds like perfluorinated trityl cations nih.gov. |

| Complexation | Forms adducts with a wide range of Lewis bases and anionic species. | Supported by the reactivity of silanes with Lewis bases like HMPA cas.cn and the formation of stable anionic complexes with related systems nih.gov. |

| Interaction with Metals | Potential to form transition metal silyl complexes and react with main group organometallics. | Based on general principles of organosilicon chemistry and the synthesis of transition metal silyl complexes wikipedia.orgresearchgate.net. |

| Geometry of Adducts | Expected to adopt trigonal bipyramidal or octahedral geometries upon coordination. | Based on the established structures of hypervalent silicon compounds and related perfluorinated complexes researchgate.netacs.org. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For methyltris(pentafluorophenyl)silane, DFT studies could illuminate its behavior in various chemical transformations. For instance, in hydrosilylation or cross-coupling reactions, DFT calculations could map out the energetic profiles, revealing the activation energies for each step. This would clarify the role of the methyl and pentafluorophenyl groups in influencing the reaction kinetics and mechanism. However, to date, no specific DFT studies detailing the reaction mechanisms involving methyltris(pentafluorophenyl)silane have been published. Research on other silanes in the presence of catalysts like tris(pentafluorophenyl)borane (B72294) has shown that DFT can effectively model the activation of Si-H bonds and the subsequent transfer of hydride or silyl (B83357) groups. mdpi.comresearchgate.netnih.govmdpi.com

Computational Analysis of Silicon Bonding, Hypercoordination, and Ligand Effects

The nature of bonding to the central silicon atom in methyltris(pentafluorophenyl)silane is a key determinant of its reactivity. Computational methods, such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), could provide a quantitative description of the Si-C and Si-H (if applicable) bonds. These analyses would reveal the extent of ionic versus covalent character and the influence of the electron-withdrawing pentafluorophenyl groups on the silicon center's electropositivity.

Furthermore, the potential for silicon to engage in hypercoordination—expanding its coordination number beyond four—is a fascinating aspect of organosilicon chemistry. Computational studies could predict the stability of hypercoordinated intermediates or transition states involving methyltris(pentafluorophenyl)silane, for example, through interaction with nucleophiles. The electronic and steric effects of the methyl versus the bulky and electron-withdrawing pentafluorophenyl ligands would be critical in determining the feasibility and geometry of such species. At present, specific computational data on these aspects for methyltris(pentafluorophenyl)silane is unavailable.

Prediction of Reactivity Profiles and Selectivity Trends

Computational chemistry offers predictive power in assessing how a molecule will react under different conditions. For methyltris(pentafluorophenyl)silane, computational models could be employed to predict its reactivity towards various reagents. scienceopen.com By calculating molecular properties such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies, researchers could identify the most likely sites for nucleophilic or electrophilic attack.

Moreover, these models could predict selectivity trends, such as regioselectivity and stereoselectivity, in its reactions. For instance, in the addition of methyltris(pentafluorophenyl)silane to an unsymmetrical alkyne, computational studies could determine which of the possible products is energetically favored. Such predictive studies would be invaluable for guiding synthetic applications, but they have not yet been reported for this specific silane (B1218182).

Elucidation of Electronic Structure and Energetic Landscapes

Mapping the energetic landscape, or potential energy surface, is another key application of computational chemistry. researchgate.net This would involve calculating the energies of different conformations of the molecule and the energy barriers to their interconversion. For reactions involving methyltris(pentafluorophenyl)silane, the energetic landscape would reveal the relative stabilities of reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the process. While these computational approaches are well-established, their application to generate a detailed electronic and energetic profile of methyltris(pentafluorophenyl)silane has not been documented in the scientific literature.

Applications in Materials Science and Polymer Chemistry Research

Surface Modification and Grafting Methodologies Utilizing Silane (B1218182) Chemistry

The covalent attachment of organosilanes to inorganic substrates is a cornerstone of modern surface engineering. This process, known as silanization, fundamentally alters the surface properties of materials like glass, metal oxides, and ceramics.

The general mechanism involves two key steps. First, a silane with hydrolyzable groups (such as alkoxy or chloro groups) undergoes hydrolysis in the presence of trace moisture to form reactive silanol (B1196071) intermediates (Si-OH). russoindustrial.runih.gov These silanols then condense with hydroxyl groups present on the substrate's surface, forming stable, covalent metal-oxygen-silicon (M-O-Si) bonds. russoindustrial.ru Further condensation between adjacent silanol molecules creates a cross-linked polysiloxane network (Si-O-Si) on the surface, enhancing the durability of the modification. russoindustrial.ruaip.org

In the case of methyltris(pentafluorophenyl)-silane, the three pentafluorophenyl groups dictate the resulting surface characteristics. These bulky, highly fluorinated groups are responsible for creating a surface with exceptionally low energy. sinosil.comdakenchem.com This low surface energy manifests as high hydrophobicity (water repellency) and oleophobicity (oil repellency), properties highly sought after for applications requiring self-cleaning, anti-fouling, and stain resistance. sinosil.comiwaponline.com The effectiveness of fluorinated silanes in modifying surface wettability is well-documented.

Table 1: Representative Contact Angles on Surfaces Modified with Fluorinated Compounds This table presents typical data for surfaces treated with various fluorinated silanes to illustrate the effect of fluorination on surface properties.

| Modifying Agent/Surface | Water Contact Angle (°) | Oil (e.g., Hexadecane) Contact Angle (°) |

|---|---|---|

| Unmodified Silica (B1680970)/Glass | < 30° | ~0° |

| Alkylsilane (e.g., Octadecyltrichlorosilane) | ~110° | ~45° |

| Fluoroalkylsilane (e.g., PFTS) | > 150° (Superhydrophobic) | > 70° |

| Polybenzoxazine with Fluorinated Silane | ~115° | Not Reported |

Data compiled from principles and findings reported in scientific literature. iwaponline.comnih.govacs.org

Role in Crosslinking and Polymerization Processes within Material Systems

Trifunctional silanes, which possess three reactive, hydrolyzable groups on the silicon atom, are effective crosslinking agents. nih.gov When incorporated into a polymer matrix, these silanes can react with moisture to form a three-dimensional siloxane network that links the polymer chains together. adhesivesmag.comsinosil.com This process significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. russoindustrial.ru Methyltris(pentafluorophenyl)-silane, if synthesized with appropriate hydrolyzable groups, could function as such a crosslinking node, imparting the added benefit of increased hydrophobicity and reduced moisture uptake throughout the bulk material.

The crosslinking reaction proceeds via the hydrolysis and condensation mechanism described previously. adhesivesmag.comsinosil.com The organofunctional group of the silane can first be grafted onto a polymer backbone, after which residual moisture activates the condensation process, forming durable Si-O-Si crosslinks. sinosil.com

Furthermore, the pentafluorophenyl (PFP) group itself is a valuable entity in polymer synthesis. Polymers such as poly(pentafluorophenyl methacrylate) are known as "activated ester polymers." researchgate.netacs.org The PFP ester is highly reactive toward nucleophiles, particularly primary amines, allowing for efficient post-polymerization modification. researchgate.net This enables the straightforward synthesis of a wide array of functional polymers from a single precursor. While not a direct polymerization monomer in this context, polymers functionalized with the methyltris(pentafluorophenyl)-silane moiety could potentially undergo subsequent modifications by leveraging the reactivity of the PFP rings.

Integration into Advanced Material Architectures, such as Carbosilane Dendrimers

Carbosilane dendrimers are perfectly branched, monodisperse macromolecules built around a silicon-carbon skeleton. mdpi.comineosopen.org Their well-defined, three-dimensional architecture makes them ideal candidates for a range of high-technology applications. The introduction of fluorine into these structures has been a focus of intensive research, as it can lead to materials with unique properties such as low viscosity, high solubility in supercritical CO2, and low surface energy. ineosopen.orgresearchgate.netresearchgate.net

Methyltris(pentafluorophenyl)-silane is a viable candidate to act as a core molecule for the divergent synthesis of fluorinated carbosilane dendrimers. researchgate.net Synthetic strategies for carbosilane dendrimers often involve repetitive cycles of hydrosilylation and alkenylation (e.g., using Grignard reagents). mdpi.comresearchgate.net Starting from a core like methyltris(pentafluorophenyl)-silane, successive generations of carbosilane branches could be built outwards, resulting in a dendrimer with a highly fluorinated focal point. Alternatively, research has demonstrated the synthesis of carbosilane dendrimers featuring a pentafluorophenyl group at the core, starting from precursors like 1-allyl-2,3,4,5,6-pentafluorobenzene. researchgate.net The incorporation of such fluorine-rich groups is a key strategy for developing dendrimers as low surface-energy materials. researchgate.net

Development of Materials with Tailored Surface Energies and Functional Properties

The primary driver for using methyltris(pentafluorophenyl)-silane in materials development is its ability to drastically lower surface free energy. Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface free energy resist wetting by liquids.

The effect stems from the unique properties of the carbon-fluorine bond. The C-F bond is highly polarized and has a high bond energy, but the fluorine atom has low polarizability. iwaponline.com When densely packed on a surface, as would be the case with three pentafluorophenyl groups around a silicon center, the fluorine atoms create a stable, low-energy shield with weak intermolecular forces. iwaponline.com This minimizes interaction with contacting liquids, forcing them to bead up rather than spread out.

By incorporating methyltris(pentafluorophenyl)-silane into coatings, polymers, or as a surface treatment, materials can be engineered with precisely tailored functionalities:

Superhydrophobicity: For self-cleaning surfaces where water droplets roll off, carrying contaminants with them. iwaponline.com

Oleophobicity: For anti-graffiti, anti-smudge, and stain-resistant coatings. sinosil.com

Chemical Inertness: The stable C-F and Si-C bonds can enhance resistance to chemical attack.

Low Friction: Fluorinated surfaces often exhibit a low coefficient of friction, useful for non-stick applications.

Table 2: Comparison of Typical Surface Free Energy Values This table provides a general comparison to illustrate the impact of fluorination on surface energy.

| Material | Surface Free Energy (mJ/m²) |

|---|---|

| Water | 72.8 |

| Poly(methyl methacrylate) (PMMA) | ~40-42 |

| Polystyrene (PS) | ~33-35 |

| Poly(tetrafluoroethylene) (PTFE) | ~18-19 |

| Self-Assembled Perfluoroalkyl Silane Monolayer | < 15 |

Values are approximate and compiled from established materials science data. nih.govacs.org

Emerging Research Directions and Future Prospects

Sustainable and Green Synthetic Approaches for Perfluorinated Organosilicon Compounds

The synthesis of perfluorinated organosilicon compounds, including Silane (B1218182), methyltris(pentafluorophenyl)-, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of this field is increasingly focused on developing more sustainable and environmentally benign synthetic routes. mdpi.com Key research directions include:

Chlorine-Free Routes: A primary goal is to move away from chlorine-based precursors, such as chlorosilanes, which produce corrosive byproducts like hydrogen chloride. mdpi.com Research is shifting towards direct synthesis pathways using alcohols, which offer a greener alternative. mdpi.com

Catalytic C-H Activation: Instead of pre-functionalizing starting materials, researchers are exploring transition-metal-catalyzed C-H activation to directly attach silyl (B83357) groups to perfluoroaromatic rings. This approach improves atom economy by reducing the number of synthetic steps.

Fluorous Chemistry Techniques: The application of "fluorous" tags and solvents can simplify purification processes, reducing the reliance on traditional chromatography and minimizing solvent waste. psu.edu This involves using fluorinated solvents or solid phases for extraction, leveraging the unique solubility properties of highly fluorinated compounds. wikipedia.org

| Approach | Traditional Method | Emerging Green Alternative | Key Sustainability Benefit |

|---|---|---|---|

| Silicon Precursor | Organochlorosilanes | Alkoxysilanes (from alcohols) mdpi.com | Avoids corrosive HCl byproduct |

| Aromatic Functionalization | Grignard/Organolithium Reagents | Direct C-H Silylation | Higher atom economy, fewer steps |

| Purification | Chromatography (High solvent use) | Fluorous Solid-Phase Extraction (F-SPE) psu.edu | Reduced solvent consumption and waste |

| Reaction Conditions | Often harsh (high temp/pressure) | Catalysis under mild conditions | Lower energy consumption |

Exploration of Novel Catalytic Transformations Mediated by Silane, methyltris(pentafluorophenyl)- Derivatives

The strong electron-withdrawing nature of the three pentafluorophenyl groups significantly increases the Lewis acidity of the silicon center in Silane, methyltris(pentafluorophenyl)-. This property is analogous to that of the well-studied Lewis acid tris(pentafluorophenyl)borane (B72294) [B(C6F5)3], suggesting a rich and largely unexplored catalytic potential. nih.govresearchgate.net Future research is focused on:

Lewis Acid Catalysis: Investigating the capacity of methyltris(pentafluorophenyl)silane and its derivatives to catalyze a range of organic reactions, such as hydrosilylation of carbonyls and olefins, deoxygenations, and polymerization reactions. nih.govmdpi.com The high Lewis acidity could enable transformations that are not possible with conventional silicon-based catalysts. nih.gov

Frustrated Lewis Pairs (FLPs): The steric bulk of the pentafluorophenyl groups makes the silicon center an ideal candidate for forming FLPs with sterically hindered Lewis bases. These metal-free systems are of great interest for their ability to activate small molecules like H2, CO2, and olefins for hydrogenation and other transformations. researchgate.net

Initiators for Cationic Polymerization: The ability to abstract a hydride or an alkyl group from a substrate could allow derivatives of methyltris(pentafluorophenyl)silane to act as potent initiators for the cationic polymerization of alkenes, leading to new classes of polyolefins.

Advanced Functional Material Design Based on Perfluorinated Organosilicon Scaffolds

The unique combination of a reactive silicon core and robust, functional perfluorinated shells makes Silane, methyltris(pentafluorophenyl)- an attractive building block for advanced materials. numberanalytics.com Research is directed toward creating materials with tailored properties:

Hydrophobic and Oleophobic Surfaces: Incorporating this silane into polymers or as a surface modification agent can create materials with extreme repellency to both water and oils. researchgate.net Such coatings are valuable for self-cleaning, anti-fouling, and protective applications.

Gas-Permeable Membranes: The rigid and bulky nature of the pentafluorophenyl groups can create significant free volume in polymers, a key property for designing highly permeable and selective membranes for gas separation.

High-Performance Dielectrics: The low polarizability of the C-F bond makes fluorinated polymers excellent candidates for low-dielectric constant (low-k) materials, which are essential for the next generation of microelectronics to reduce signal delay and power consumption. numberanalytics.com

Fluorinated Polysilanes: While tris(pentafluorophenyl)borane has been used to catalyze the polymerization of phenylsilane (B129415) to form branched polysilanes, nih.gov using a highly fluorinated silane monomer like methyltris(pentafluorophenyl)silane could lead to novel polysilanes with enhanced thermal stability and unique optoelectronic properties.

Interdisciplinary Research at the Interface of Chemistry and Material Science

The development of materials based on Silane, methyltris(pentafluorophenyl)- is an inherently interdisciplinary endeavor, requiring close collaboration between synthetic chemists and materials scientists. wiley.com

Chemistry-Material Science Synergy: Chemists focus on the precise synthesis and modification of these organosilicon molecules, while materials scientists characterize their physical properties (e.g., thermal stability, mechanical strength, optical properties) and fabricate them into functional devices. wiley-vch.de

Biomedical Applications: The chemical inertness and biocompatibility of some fluorinated materials open avenues for their use in medical devices and drug delivery systems. numberanalytics.comnih.gov Furthermore, the presence of 19F makes these compounds potential contrast agents for magnetic resonance imaging (MRI). nih.gov

Sensors and Electronics: The unique electronic properties imparted by the perfluoroaryl groups could be harnessed in the development of chemical sensors or as components in advanced electronic devices like transistors and photovoltaics. research.com

Challenges and Opportunities in the Field of Perfluorinated Organosilicon Chemistry

Despite the vast potential, the field faces several challenges that also represent significant research opportunities.

Cost and Synthesis: The synthesis of complex perfluorinated building blocks can be expensive and complex. A major opportunity lies in the discovery of more economical and scalable synthetic routes. numberanalytics.comnih.gov

C-F Bond Activation: While the strength of the carbon-fluorine bond imparts high stability, it also presents a challenge for selective functionalization. Developing new catalytic methods for controlled C-F bond activation is a key frontier that would unlock new molecular architectures. researchgate.net

Environmental Persistence: The stability of perfluorinated compounds raises concerns about their environmental persistence. A critical challenge and opportunity is the design of "next-generation" fluorinated materials that retain their desired functional properties but also have built-in degradation pathways to prevent long-term environmental accumulation. researchgate.net

Structure-Property Relationships: A fundamental understanding of how the number and position of fluorine atoms influence the macroscopic properties of materials is still developing. Systematic studies are needed to build predictive models that can guide the rational design of new functional molecules and materials.

| Challenge | Associated Opportunity | Potential Impact |

|---|---|---|

| High cost of fluorinated precursors numberanalytics.com | Development of novel, cost-effective synthetic methods | Wider industrial adoption and accessibility |

| Inertness of C-F bonds to transformation researchgate.net | Discovery of selective C-F activation catalysts | Access to novel molecular structures and materials |

| Environmental persistence of some fluorochemicals researchgate.net | Design of biodegradable fluorinated materials | Sustainable high-performance materials |

| Limited understanding of structure-property relationships | Computational modeling and systematic experimental studies | Rational design of materials with predictable, tailored properties |

Q & A

Basic Research Questions

Q. How can the synthesis of methyltris(pentafluorophenyl)silane be optimized for reproducibility in academic settings?

- Methodological Guidance : Use inert-atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis, as fluorinated silanes are moisture-sensitive. Monitor reaction progress via NMR to track pentafluorophenyl group incorporation . Purification via fractional crystallization under controlled temperatures (e.g., -20°C) can isolate high-purity product.

Q. What spectroscopic techniques are most effective for characterizing methyltris(pentafluorophenyl)silane?

- Key Methods :

- NMR: To confirm silicon bonding environment and assess steric effects from pentafluorophenyl substituents.

- X-ray crystallography: Resolve molecular geometry, particularly apical vs. equatorial positioning of pentafluorophenyl groups, which influence reactivity .

- FT-IR: Identify Si-C and C-F vibrational modes (e.g., Si-C stretch ~1250 cm, C-F ~1500 cm).

Q. What safety protocols are critical when handling methyltris(pentafluorophenyl)silane in laboratory settings?

- Best Practices :

- Use gloveboxes or fume hoods to avoid inhalation/contact.

- Segregate waste containing fluorinated silanes for specialized disposal to prevent environmental contamination .

- Conduct risk assessments for exothermic reactions during synthesis, as fluorinated reagents may exhibit unpredictable reactivity.

Advanced Research Questions

Q. How do pentafluorophenyl substituents influence the Lewis acidity and catalytic activity of silicon centers in methyltris(pentafluorophenyl)silane?

- Mechanistic Insights :

- Computational studies (e.g., DFT) reveal that pentafluorophenyl groups stabilize pentacoordinate silicon intermediates, enhancing electrophilicity.

- Experimentally, weak Lewis bases (e.g., THF) can activate the silicon center, enabling nucleophilic substitutions. Compare kinetic data under varying base strengths to validate computational models .

Q. What strategies resolve contradictions in reported reactivity of methyltris(pentafluorophenyl)silane in cross-coupling reactions?

- Data Analysis Framework :

- Tabulate reaction conditions (solvent polarity, temperature, catalyst loading) across studies to identify outliers.

- Use multivariate analysis to isolate variables (e.g., steric hindrance from pentafluorophenyl groups vs. electronic effects) impacting yield. Replicate conflicting experiments with controlled parameters to test reproducibility .

Q. How can methyltris(pentafluorophenyl)silane be applied in the synthesis of fluorinated macrocycles or coordination complexes?

- Experimental Design :

- Explore its use as a precursor for fluorinated ligands in porphyrin analogs. For example, substitute phenyl groups in tetrapyrrole macrocycles with pentafluorophenyl-silane moieties to tune electronic properties.

- Monitor coordination behavior via UV-Vis and EPR spectroscopy, comparing stability constants with non-fluorinated analogs .

Q. What computational approaches best predict the hydrolytic stability of methyltris(pentafluorophenyl)silane under varying pH conditions?

- Methodology :

- Perform molecular dynamics simulations to model hydrolysis pathways.

- Validate with experimental kinetic studies (e.g., monitoring Si-F bond cleavage via NMR in buffered solutions). Correlate computational activation energies with observed degradation rates .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectroscopic shifts) with error margins and statistical significance (p-values) for reproducibility assessments .

- Figures : Use crystal structure diagrams to illustrate substituent geometry and reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.